An In-Depth Technical Guide to 6'''-Feruloylspinosin: Chemical Structure, Properties, and Biological Activities
An In-Depth Technical Guide to 6'''-Feruloylspinosin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
6'''-Feruloylspinosin, a natural flavonoid glycoside, has garnered significant scientific interest for its diverse pharmacological activities. Primarily isolated from the seeds of Ziziphus jujuba (jujube), this compound has demonstrated potential therapeutic applications as an anti-inflammatory, sedative-hypnotic, and cardioprotective agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of 6'''-Feruloylspinosin, with a focus on its mechanisms of action and the experimental methodologies used to elucidate them.
Chemical Structure and Properties
6'''-Feruloylspinosin is a complex flavonoid composed of a spinosin core esterified with a ferulic acid moiety at the 6''' position of the glucosyl unit. Its chemical identity and key properties are summarized in the tables below.
| Identifier | Value | Source |
| IUPAC Name | [(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | [1][2] |
| Molecular Formula | C38H40O18 | [1][2] |
| Molecular Weight | 784.7 g/mol | [1][3] |
| CAS Number | 77690-92-7 | [2] |
| PubChem CID | 21597353 | [1] |
| SMILES | COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2--INVALID-LINK--O[C@@H]3--INVALID-LINK--C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)CO)O)O)O)O">C@HO)O | [1][4] |
| InChI Key | WZAXZHIVHPRTIU-IHIXZLSHSA-N | [1][2] |
| Physicochemical Property | Value/Description | Source |
| Appearance | Yellow powder | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. Also soluble in Chloroform, Dichloromethane, and Acetone. | [5][6][7] |
| Predicted Boiling Point | 1029.8 ± 65.0 °C at 760 mmHg | [2] |
| Predicted Density | 1.6 ± 0.1 g/cm³ | [2] |
| Storage | Store at -20°C, desiccated and protected from direct sunlight. | [6][8] |
Biological Activities and Mechanisms of Action
6'''-Feruloylspinosin exhibits a range of biological effects, with its anti-inflammatory, sedative-hypnotic, and cardioprotective properties being the most extensively studied.
Anti-inflammatory Activity via NF-κB Pathway Inhibition
6'''-Feruloylspinosin has demonstrated significant anti-inflammatory effects, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Studies have shown that 6'''-Feruloylspinosin can inhibit this pathway, leading to a reduction in the production of inflammatory mediators.[7] While a specific IC50 value for 6'''-Feruloylspinosin's inhibition of nitric oxide (a key inflammatory mediator) in cells like RAW 264.7 macrophages has not been definitively reported in the available literature, related flavonoids have shown potent activity in such assays.
Below is a diagram illustrating the NF-κB signaling pathway and the proposed point of intervention by 6'''-Feruloylspinosin.
Sedative-Hypnotic Effects through GABA Receptor Modulation
6'''-Feruloylspinosin has been identified as a key contributor to the sedative and hypnotic effects of Ziziphi Spinosae Semen.[6][9] Its mechanism of action is linked to the potentiation of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Specifically, 6'''-Feruloylspinosin has been shown to enhance the mRNA expression of GABAA receptor subunits α1 and α5, as well as the GABAB receptor 1 (GABABR1) in rat hippocampal neurons.[1] This upregulation of GABA receptors would lead to an enhanced inhibitory tone in the brain, contributing to its sedative and hypnotic properties. Furthermore, pharmacokinetic studies have indicated that 6'''-Feruloylspinosin can cross the blood-brain barrier.[2]
Cardioprotective Properties
Recent studies have highlighted the cardioprotective effects of 6'''-Feruloylspinosin in the context of myocardial ischemia-reperfusion injury.[10] The proposed mechanism involves the inhibition of glycogen synthase kinase-3β (GSK3β), a key regulator of various cellular processes. Inhibition of GSK3β by 6'''-Feruloylspinosin leads to an increase in autophagy, a cellular recycling process that can protect cells from stress, and the activation of the PGC-1α/Nrf2/HO-1 signaling pathway.[10] This pathway is crucial for mitochondrial biogenesis and the antioxidant response, thereby protecting cardiac cells from oxidative damage during reperfusion.
The following diagram illustrates the proposed cardioprotective signaling pathway of 6'''-Feruloylspinosin.
Experimental Protocols
This section provides an overview of the key experimental methodologies that have been or could be employed to investigate the biological activities of 6'''-Feruloylspinosin.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay is commonly used to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Methodology:
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Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
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Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
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Treatment: Pre-treat the cells with various concentrations of 6'''-Feruloylspinosin (typically in the range of 1-100 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A vehicle control (DMSO) and a positive control (e.g., L-NMMA, an NOS inhibitor) should be included.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Calculate the nitrite concentration from a sodium nitrite standard curve.
-
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or MTS) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Data Analysis: Calculate the percentage inhibition of NO production and determine the IC50 value.
Western Blot Analysis of NF-κB p65 Nuclear Translocation
This technique is used to quantify the amount of the p65 subunit of NF-κB that has translocated from the cytoplasm to the nucleus upon stimulation, and to assess the inhibitory effect of a compound on this process.
Methodology:
-
Cell Treatment and Lysis: Treat cells (e.g., macrophages or other relevant cell types) with 6'''-Feruloylspinosin followed by an inflammatory stimulus (e.g., LPS or TNF-α).
-
Nuclear and Cytoplasmic Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercially available kit or a standard protocol involving differential centrifugation.
-
Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Electrotransfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for NF-κB p65.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Use loading controls for the nuclear (e.g., Lamin B1 or Histone H3) and cytoplasmic (e.g., GAPDH or β-actin) fractions to ensure equal protein loading.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software.
Quantitative Real-Time PCR (qPCR) for GABA Receptor Subunit mRNA Expression
This method is used to measure the relative changes in the mRNA levels of specific GABA receptor subunits in response to treatment with 6'''-Feruloylspinosin.
Methodology:
-
Cell Culture and Treatment: Culture primary hippocampal neurons or a suitable neuronal cell line and treat with 6'''-Feruloylspinosin at various concentrations and for different durations.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit or a standard method like TRIzol extraction.
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RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and assess RNA integrity using gel electrophoresis or a bioanalyzer.
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Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
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qPCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target GABA receptor subunits (e.g., GABRA1, GABRA5, GABRB1) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe).
-
Perform the qPCR reaction in a real-time PCR cycler.
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-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the fold change in mRNA expression of the target genes relative to the reference gene and the untreated control.
Conclusion
6'''-Feruloylspinosin is a promising natural compound with a well-defined chemical structure and a multifaceted pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation, neurotransmission, and cellular protection underscores its potential for the development of novel therapeutics for a range of disorders. The experimental protocols outlined in this guide provide a framework for further investigation into the precise mechanisms of action and for the preclinical evaluation of this intriguing molecule. Further research is warranted to fully elucidate its therapeutic potential and to translate these findings into clinical applications.
References
- 1. Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. globalsciencebooks.info [globalsciencebooks.info]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. japsonline.com [japsonline.com]
